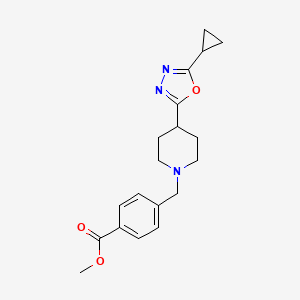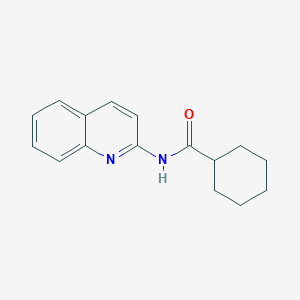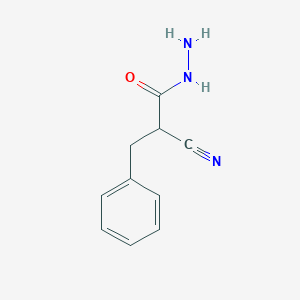
Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further substituted with a cyclopropyl-1,3,4-oxadiazole moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
Target of Action
Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate is a compound that has been synthesized as part of a class of molecules known as 1,2,4-oxadiazoles . These compounds have been found to have anti-infective properties, including anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of this compound are likely to be the specific proteins or enzymes involved in these infectious diseases.
Mode of Action
The mode of action of this compound involves its interaction with these targets. The compound binds to the target proteins or enzymes, disrupting their normal function and leading to the inhibition of the growth or replication of the infectious agents .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the life cycle of the infectious agents. By inhibiting key proteins or enzymes, the compound disrupts these pathways, preventing the infectious agents from proliferating and causing disease .
Result of Action
The result of the action of this compound is the inhibition of the growth or replication of the infectious agents, leading to a reduction in the severity of the infection . At the molecular and cellular levels, this involves changes in the activity of the target proteins or enzymes and disruptions to the biochemical pathways they are involved in .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Coupling of the oxadiazole and piperidine intermediates: This step involves the formation of a carbon-nitrogen bond, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-((4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate: Similar structure but with a phenyl group instead of a cyclopropyl group.
Methyl 4-((4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of Methyl 4-((4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)benzoate lies in the presence of the cyclopropyl-1,3,4-oxadiazole moiety, which can impart distinct chemical and biological properties compared to similar compounds with different substituents.
Eigenschaften
IUPAC Name |
methyl 4-[[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-19(23)16-4-2-13(3-5-16)12-22-10-8-15(9-11-22)18-21-20-17(25-18)14-6-7-14/h2-5,14-15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZGIHREYUAHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2567919.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-fluorobenzene-1-sulfonamide](/img/structure/B2567921.png)
![3-methyl-5-((3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2567922.png)
![Methyl 4-[(2,5-dimethylphenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2567923.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2567924.png)

![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2567926.png)
![N-[5-({[(3,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2567928.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2567930.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2567931.png)
![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2567935.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2567936.png)

